1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone
Description
Properties
IUPAC Name |
1-(4-bromophenyl)-2-(4-phenylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO/c20-18-8-6-17(7-9-18)19(22)14-21-12-10-16(11-13-21)15-4-2-1-3-5-15/h1-9,16H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMRNZKDUWWMNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501216954 | |
| Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866150-85-8 | |
| Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866150-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromophenyl)-2-(4-phenyl-1-piperidinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501216954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Chemical Context
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone (C₁₉H₂₀BrNO, MW: 358.27 g/mol) features a ketone backbone substituted at the α-carbon with a 4-phenylpiperidino group and at the carbonyl carbon with a 4-bromophenyl moiety. The 4-phenylpiperidino group introduces steric and electronic complexity, necessitating careful regioselective synthesis.
Key challenges include:
Synthetic Routes and Methodologies
Retrosynthetic Analysis
The target compound can be dissected into two primary fragments:
- 1-(4-Bromophenyl)ethanone : A commercially available ketone synthesized via Friedel-Crafts acetylation of bromobenzene.
- 4-Phenylpiperidine : A heterocyclic amine requiring multi-step synthesis, as described in patent CN112645902A.
Retrosynthetic disconnection at the α-carbon suggests a nucleophilic substitution strategy, leveraging a brominated intermediate.
Stepwise Synthesis
Synthesis of 1-(4-Bromophenyl)ethanone
The precursor 1-(4-bromophenyl)ethanone is prepared via acetylation of bromobenzene using acetyl chloride in the presence of AlCl₃:
$$
\text{Bromobenzene} + \text{AcCl} \xrightarrow{\text{AlCl}_3} \text{1-(4-Bromophenyl)ethanone}
$$
Key Data :
α-Bromination of 1-(4-Bromophenyl)ethanone
The α-position is brominated using N-bromosuccinimide (NBS) under radical initiation or acidic conditions:
$$
\text{1-(4-Bromophenyl)ethanone} + \text{NBS} \xrightarrow{\text{AIBN or H}2\text{SO}4} \text{1-(4-Bromophenyl)-2-bromoethanone}
$$
Optimization Insights :
- Solvent : CCl₄ or CH₂Cl₂ for radical stability.
- Catalyst : Azobisisobutyronitrile (AIBN) enhances regioselectivity.
- Yield : 70–75% (HPLC purity >95%).
Synthesis of 4-Phenylpiperidine
Patent CN112645902A details a two-step synthesis of substituted piperidines:
- N-Phenylpiperidine Formation :
$$
\text{Bromobenzene} + \text{Piperidine} \xrightarrow{\text{KOtBu, Sulfolane}} \text{N-Phenylpiperidine} \quad (\text{Yield: 84\%})
$$ - Bromination :
$$
\text{N-Phenylpiperidine} + \text{NBS} \xrightarrow{\text{Bu}4\text{NBPh}4} \text{1-(4-Bromophenyl)piperidine} \quad (\text{Yield: 85–90\%})
$$
Critical Parameters :
- Temperature : 160–165°C for cyclization.
- Catalyst : Tetra-n-butylammonium tetraphenylborate enhances electrophilic aromatic substitution.
Nucleophilic Substitution to Install 4-Phenylpiperidino Group
The α-bromo intermediate reacts with 4-phenylpiperidine under basic conditions:
$$
\text{1-(4-Bromophenyl)-2-bromoethanone} + \text{4-Phenylpiperidine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound}
$$
Reaction Conditions :
Alternative Pathways
- Mannich Reaction : Attempts to directly introduce the amine via a three-component reaction faced challenges with regioselectivity and byproduct formation.
- Grignard Addition : Reaction of 4-phenylpiperidine-derived Grignard reagents with 1-(4-bromophenyl)ethanone yielded undesired reduction products.
Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as acting as a ligand for certain receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers use the compound to investigate its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group and phenylpiperidino moiety contribute to its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Modifications: The substitution of piperidine with 4-phenylpiperidine (target compound) increases molecular weight and lipophilicity compared to unsubstituted piperidine derivatives (e.g., 282.18 vs. 364.28 g/mol) .
Substituent Effects :
- Trifluoroacetyl groups () significantly lower basicity and increase metabolic stability due to electron-withdrawing effects .
- Sulfonyl groups () improve crystallinity and thermal stability, as seen in related pharmaceutical intermediates .
Synthetic Routes :
- Transesterification/amination is a common method for piperidine-containing ketones , while trifluoroacetyl derivatives require multi-step protocols involving acylations .
Biological Activity
1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone, also known as 4'-Bromo-α-pyrrolidinopropiophenone, is a synthetic compound belonging to the class of substituted cathinones. This compound has garnered attention due to its psychoactive properties and potential applications in various fields, including pharmacology and forensic science. This article delves into the biological activity of this compound, focusing on its pharmacological effects, toxicological implications, and potential therapeutic applications.
Structural Information
- Molecular Formula : C18H19BrNO
- Molecular Weight : 357.26 g/mol
- Melting Point : 211-214°C
- Solubility : Soluble in ethanol, methanol, and chloroform; insoluble in water.
Synthesis
The synthesis of this compound typically involves the condensation of N-benzylpiperidone with 4-bromoacetophenone in the presence of a base such as potassium carbonate in acetonitrile or methanol. The product can be purified via recrystallization or chromatography techniques.
Pharmacological Effects
This compound exhibits several notable pharmacological effects:
- Dopamine and Norepinephrine Reuptake Inhibition : The compound has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This mechanism is similar to that of other stimulants like methamphetamine and ecstasy.
- Locomotor Activity : Animal studies indicate that this compound increases locomotor activity in rodents, suggesting its stimulant properties.
- Hyperthermia Induction : The compound has been observed to induce hyperthermia in rats, a common side effect associated with many psychoactive substances.
Toxicity
While the compound shows potential therapeutic benefits, it also poses significant toxicity risks:
- Neurotoxicity : High doses have been linked to neurotoxic effects in animal models.
- Hepatotoxicity and Nephrotoxicity : Studies indicate that the compound may cause damage to liver and kidney tissues at elevated doses.
Case Studies and Research Findings
A notable study conducted by Baumann et al. (2012) explored the pharmacological profile of this compound, highlighting its potent effects on dopamine and norepinephrine transporters. The research underscored the need for further investigations into the long-term effects and safety profiles of such compounds due to their psychoactive nature.
Applications in Research
The biological activity of this compound opens avenues for various applications:
- Drug Addiction Therapy : Given its mechanism of action on neurotransmitter systems, there is interest in exploring its potential as a therapeutic agent for treating addiction disorders.
- Forensic Analysis : Its psychoactive properties necessitate reliable analytical methods for detection in biological samples. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have been developed for this purpose.
Limitations and Future Directions
Despite promising findings, several limitations exist in current research:
- Lack of Human Studies : Most data are derived from animal studies; thus, human-specific effects remain largely unexplored.
- Need for Comprehensive Toxicological Profiles : Further research is essential to elucidate the mechanisms underlying toxicity and establish safe dosage guidelines.
Future investigations should focus on:
- Detailed pharmacokinetic studies.
- Long-term effects on human health.
- Development of safer analogs with therapeutic potential.
Q & A
Q. What are the common synthetic strategies for 1-(4-Bromophenyl)-2-(4-phenylpiperidino)-1-ethanone, and how are reaction conditions optimized?
The compound is typically synthesized via Friedel-Crafts acylation or coupling reactions. For example, Friedel-Crafts acylation involves reacting a brominated aromatic precursor (e.g., 4-bromobenzaldehyde) with an acyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization includes adjusting catalyst loading, reaction temperature, and solvent polarity. Evidence from analogous piperidine derivatives shows that yields >75% can be achieved by using dichloromethane as the solvent and maintaining temperatures between 0–5°C during acyl chloride addition .
Q. Which spectroscopic and chromatographic methods are employed for structural characterization and purity assessment?
- 1H/13C-NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., distinguishing phenylpiperidine vs. bromophenyl groups) .
- HPLC : Quantifies purity (>95% at 254 nm) using reverse-phase columns (C18) with acetonitrile/water gradients .
- Elemental Analysis : Validates empirical formula but may require complementary techniques (e.g., HRMS) if discrepancies arise due to hygroscopicity or solvent retention .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?
Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines atomic coordinates and thermal parameters. For example, ORTEP-3 visualizes bond angles and torsional conformations, while PLATON checks for voids and hydrogen-bonding networks . Structure validation includes verifying R-factors (<0.05) and assessing residual electron density maps .
Advanced Research Questions
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
Continuous flow reactors enhance scalability by minimizing side reactions (e.g., hydrolysis of intermediates). Catalyst recycling (e.g., immobilized AlCl₃ on silica) and in-line purification (e.g., flash chromatography) reduce waste. Evidence from biphenyl derivatives suggests that microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating .
Q. What methodologies address contradictions between elemental analysis and spectroscopic data?
Discrepancies in carbon/hydrogen content (e.g., ΔC > 0.3%) may arise from incomplete combustion or hygroscopic samples. Mitigation strategies include:
- Karl Fischer titration to quantify water content.
- Thermogravimetric analysis (TGA) to assess thermal stability and solvent retention.
- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .
Q. How do computational models predict intermolecular interactions and crystallization behavior?
Graph set analysis (e.g., Etter’s rules) identifies hydrogen-bonding motifs (e.g., R₂²(8) patterns) that stabilize crystal packing. Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict π-π stacking or halogen bonding with the bromophenyl group . Molecular dynamics simulations further assess solvent-matrix interactions during nucleation .
Q. What in vitro assays evaluate the compound’s biological activity, particularly for neurological targets?
- Receptor binding assays : Radioligand displacement studies (e.g., for σ or dopamine D₂ receptors) using tritiated ligands.
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC₅₀ determination.
- Cellular toxicity : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess viability at varying concentrations. Evidence from benzimidazole analogs highlights antimicrobial activity against S. aureus via membrane disruption, suggesting similar methodologies for this compound .
Methodological Considerations
- Crystallographic Refinement : Always cross-validate SHELXL-refined structures with CIF-checking tools to flag outliers (e.g., ADP violations) .
- Synthetic Reproducibility : Document reaction parameters (e.g., moisture levels, stirring rates) to ensure consistency across batches .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate spectral data with substituent electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
